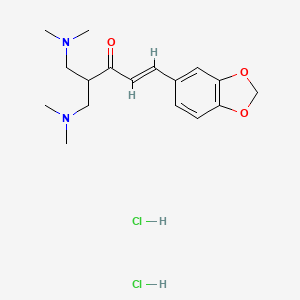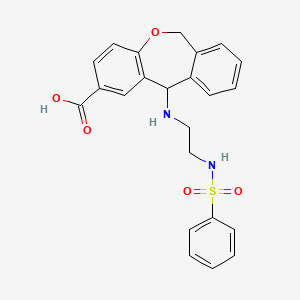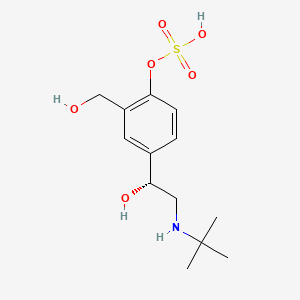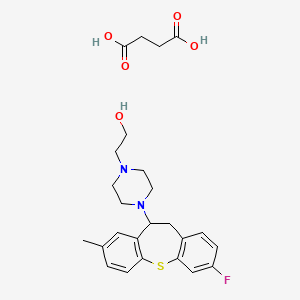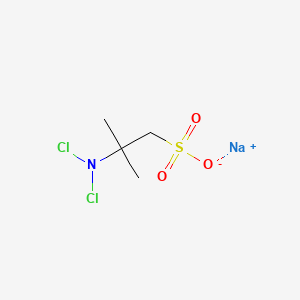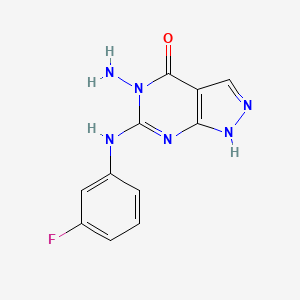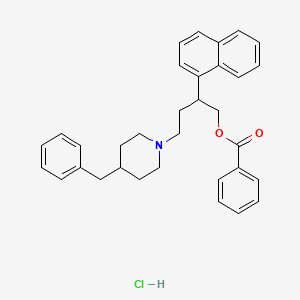
beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the naphthalenyl and phenylmethyl groups. The final step usually involves esterification with benzoic acid and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to study the interactions of piperidine derivatives with biological targets.
Medicine
In medicine, piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride would depend on its specific molecular targets. Typically, piperidine derivatives interact with receptors or enzymes in the body, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester)
- Beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol hydrochloride
Uniqueness
The uniqueness of beta-1-Naphthalenyl-4-(phenylmethyl)-1-piperidinebutanol benzoate (ester) hydrochloride lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
119585-16-9 |
|---|---|
Molecular Formula |
C33H36ClNO2 |
Molecular Weight |
514.1 g/mol |
IUPAC Name |
[4-(4-benzylpiperidin-1-yl)-2-naphthalen-1-ylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C33H35NO2.ClH/c35-33(29-13-5-2-6-14-29)36-25-30(32-17-9-15-28-12-7-8-16-31(28)32)20-23-34-21-18-27(19-22-34)24-26-10-3-1-4-11-26;/h1-17,27,30H,18-25H2;1H |
InChI Key |
WBIBTRZOFHAEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(COC(=O)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
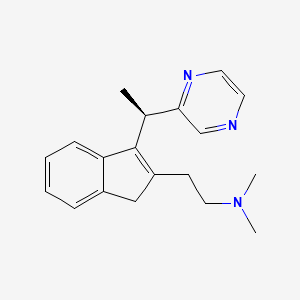
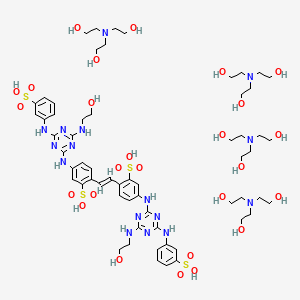
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
